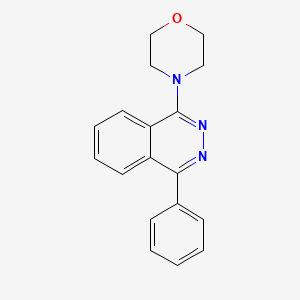
1-(4-morpholinyl)-4-phenylphthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-morpholinyl)-4-phenylphthalazine” appears to contain a morpholine ring and a phenyl group attached to a phthalazine ring. Morpholine is a common moiety in many pharmaceuticals and biologically active compounds. It is a heterocyclic organic compound, featuring a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom. The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring and is often found in many organic compounds. Phthalazine is a polycyclic aromatic compound containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The morpholine ring is a heterocycle, and the phenyl and phthalazine groups are aromatic. These structural features could influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the morpholine, phenyl, and phthalazine groups. The nitrogen in the morpholine ring could act as a nucleophile in reactions. The phenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine ring could make the compound polar and potentially soluble in water. The aromatic rings could contribute to the compound’s stability and could influence its boiling and melting points .Aplicaciones Científicas De Investigación
1-(4-morpholinyl)-4-phenylphthalazine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Mecanismo De Acción
Target of Action
A similar compound, gefitinib, targets theepidermal growth factor receptor (EGFR) tyrosine kinase . EGFR tyrosine kinase plays a crucial role in cell proliferation and survival, making it a key target in cancer therapies .
Mode of Action
This inhibition disrupts the downstream signaling cascades, resulting in the inhibition of malignant cell proliferation .
Biochemical Pathways
A study on a similar compound, 2-(4-morpholinyl)-8-phenyl-4h-1-benzopyran-4-one (ly294002), showed that it inhibits thephosphoinositide-3 kinase (PI3K) pathway . This inhibition disrupts vesicle cycling, a crucial process in synaptic membrane traffic .
Pharmacokinetics
A study on a series of perforin inhibitors, which includes compounds with a 2-(4-morpholinyl)ethylisoindolin-1-one unit, showed a wide range of pharmacokinetic properties . The elimination half-life values for the series ranged from 0.82 ± 0.25 to 4.38 ± 4.48 hours .
Result of Action
The inhibition of egfr tyrosine kinase by gefitinib results in the inhibition of malignant cell proliferation , suggesting a potential anticancer effect.
Action Environment
The environmental protection agency (epa) has proposed amendments to the significant new use rule (snur) for 2-propen-1-one, 1-(4-morpholinyl)- (a similar compound), to allow certain uses without requiring a significant new use notice (snun) . This suggests that environmental factors, such as regulatory controls, can influence the compound’s action, efficacy, and stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-morpholinyl)-4-phenylphthalazine has several advantages for lab experiments. It is a highly selective ligand for the α2A-adrenoceptor and has a long half-life, which allows for sustained effects. It also has good bioavailability and can be administered orally or intravenously. However, it has some limitations, including its potential for off-target effects and its limited solubility in water.
Direcciones Futuras
There are several future directions for the study of 1-(4-morpholinyl)-4-phenylphthalazine. One direction is the investigation of its potential use in the treatment of various neurological and psychiatric disorders. Another direction is the development of more selective ligands for the α2A-adrenoceptor that have fewer off-target effects. Additionally, the development of novel formulations of this compound that improve its solubility and bioavailability could lead to improved therapeutic efficacy.
Métodos De Síntesis
The synthesis of 1-(4-morpholinyl)-4-phenylphthalazine involves the condensation of 4-phenylphthalic anhydride with morpholine in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain a white crystalline powder. The purity of the compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
4-(4-phenylphthalazin-1-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-6-14(7-3-1)17-15-8-4-5-9-16(15)18(20-19-17)21-10-12-22-13-11-21/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQTYODDQRPGDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~1~-diethyl-N~4~-{2-[(isopropylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5917746.png)
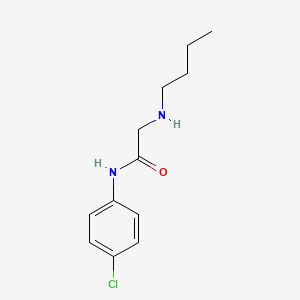
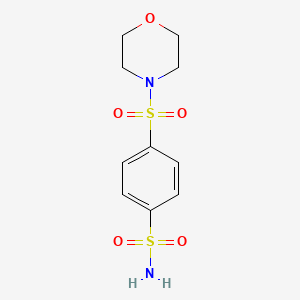
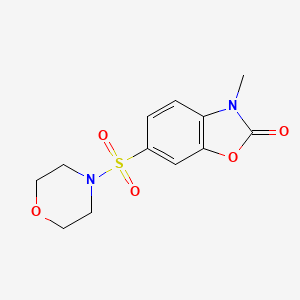
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917773.png)
![N-[4-oxo-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B5917775.png)
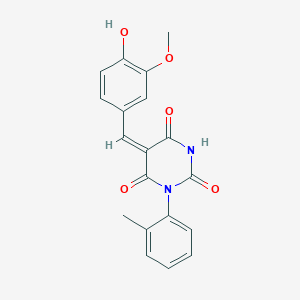
![N-{amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylene}benzamide](/img/structure/B5917787.png)
![2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one](/img/structure/B5917795.png)
![phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5917799.png)
![dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate](/img/structure/B5917810.png)
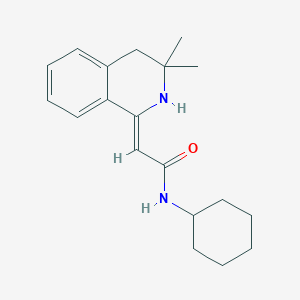
![methyl (3-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5917843.png)